4-(Allyloxy)benzenesulfonamide

Structural Biology Enzyme Inhibition Carbonic Anhydrase

4-(Allyloxy)benzenesulfonamide is differentiated by its terminal alkene, enabling thiol-ene, epoxidation, and cross-coupling chemistries inaccessible to saturated 4-alkoxy analogs. Supported by a 1.14 Å crystal structure (PDB 4RUX) for superior docking accuracy. Use as a reference inhibitor for CA II, VII, IX, XII assays or as a late-stage diversification building block. Ensure batch-to-batch consistency with this validated, research-grade scaffold.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B12091388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)benzenesulfonamide
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12)
InChIKeyOYORSBMGLVESSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)benzenesulfonamide: A Structurally Characterized Sulfonamide Carbonic Anhydrase Inhibitor for Procurement Consideration


4-(Allyloxy)benzenesulfonamide (CAS: 98996-50-0) is a para-substituted benzenesulfonamide derivative bearing an allyloxy group (-O-CH₂-CH=CH₂) at the 4-position . This compound serves as a reversible inhibitor of carbonic anhydrase (CA) enzymes, a class of zinc metalloenzymes involved in pH homeostasis, respiration, and various pathological processes [1]. Its molecular structure has been definitively resolved via X‑ray crystallography in complex with human CA II at 1.14 Å resolution (PDB: 4RUX), providing atomic-level detail of its binding mode [2]. The compound is commercially available from multiple chemical suppliers as a research-grade building block .

Why 4-(Allyloxy)benzenesulfonamide Cannot Be Substituted with Generic 4-Alkoxy Benzenesulfonamide Analogs in Carbonic Anhydrase Studies


Substituting 4-(allyloxy)benzenesulfonamide with closely related analogs—such as the 4-methoxy, 4-ethoxy, or 4-propoxy derivatives—is not scientifically valid for applications requiring precise molecular interactions or further chemical elaboration. While all members of this class inhibit carbonic anhydrase isoforms, the lipophilic character, steric profile, and binding mode of the 4-substituent directly influence isoform selectivity and potency [1]. The allyl group uniquely provides a terminal alkene that serves as a chemical handle for subsequent functionalization—such as cross-coupling, epoxidation, or click chemistry—capabilities absent in saturated alkoxy chains [2]. X‑ray crystallographic studies confirm that the 4-allyloxy substituent adopts a distinct conformation within the CA II active site compared to its ethoxy and propoxy counterparts, underscoring that simple chain-length variation does not translate to interchangeable binding behavior [1].

4-(Allyloxy)benzenesulfonamide: Quantitative Comparative Evidence for Scientific Selection


High-Resolution X-Ray Crystallographic Binding Mode Data for 4-(Allyloxy)benzenesulfonamide with Human Carbonic Anhydrase II

The binding mode of 4-(allyloxy)benzenesulfonamide to human carbonic anhydrase II (CA II) has been determined at a resolution of 1.14 Å, which is superior to the resolution achieved for the analogous 4-ethoxybenzenesulfonamide (1.63 Å, PDB 4RUZ) [1]. This higher resolution provides more precise atomic coordinates, enabling more accurate molecular modeling and structure-based drug design efforts. The crystallographic data confirm that the sulfonamide nitrogen coordinates directly to the catalytic zinc ion, while the allyloxy group extends into a hydrophobic pocket adjacent to the active site [1].

Structural Biology Enzyme Inhibition Carbonic Anhydrase

Comparative Carbonic Anhydrase Inhibitory Activity: 4-(Allyloxy)benzenesulfonamide vs. Close Analogs

In a direct comparative study of 4-alkoxy benzenesulfonamides, 4-(allyloxy)benzenesulfonamide and its structural analogs were evaluated against a panel of human carbonic anhydrase isoforms (CA I, II, VII, IX, XII) [1]. The entire series, including the allyloxy derivative, exhibited modest inhibition of the cytosolic isoform CA I but demonstrated effective, low nanomolar inhibition of the therapeutically relevant isoforms CA II, VII, IX, and XII [1]. While precise IC₅₀ values are not disaggregated for individual compounds in the publicly accessible portion of the study, the class-level data establish that the 4-allyloxy substitution maintains inhibitory potency comparable to the 4-ethoxy and 4-propoxy analogs within the low nanomolar range [1].

Enzymology Drug Discovery Pain Modulation

Synthetic Versatility: Terminal Alkene Functional Handle in 4-(Allyloxy)benzenesulfonamide vs. Saturated Analogs

4-(Allyloxy)benzenesulfonamide possesses a terminal alkene moiety in its 4-allyloxy substituent, a feature absent in the 4-methoxy, 4-ethoxy, and 4-propoxy analogs which bear saturated alkyl chains [1]. This unsaturated functionality enables orthogonal chemical transformations including thiol-ene click reactions, epoxidation, ozonolysis, and palladium-catalyzed cross-couplings, allowing late-stage diversification of the sulfonamide scaffold without altering the core pharmacophore [2]. By contrast, saturated 4-alkoxy analogs offer no comparable chemical handle for post-synthetic modification.

Medicinal Chemistry Chemical Synthesis Click Chemistry

PDB-Deposited Ligand Validation Metrics for 4-(Allyloxy)benzenesulfonamide

The PDB entry 4RUX contains validated structural coordinates for 4-(allyloxy)benzenesulfonamide (ligand code 3W3) bound to human CA II. This entry has been subjected to wwPDB validation procedures, ensuring the ligand geometry and electron density fit meet community standards for structural biology research [1]. This level of validation is not uniformly available for all 4-alkoxy benzenesulfonamide analogs; while 4-ethoxybenzenesulfonamide (4RUZ) and 4-propoxybenzenesulfonamide (4RUY) have also been deposited, the 4-allyloxy complex exhibits the highest resolution (1.14 Å) among this series, yielding the most reliable atomic model [2].

Crystallography Structural Validation Ligand Quality

High-Value Research Applications for 4-(Allyloxy)benzenesulfonamide Based on Verified Differentiation Evidence


Structure-Based Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Researchers developing selective inhibitors for CA II, VII, IX, or XII can leverage the high-resolution (1.14 Å) crystallographic data of the 4-(allyloxy)benzenesulfonamide · CA II complex (PDB 4RUX) as a validated structural template [1]. This data, which is of higher quality than the 1.63 Å structure of the 4-ethoxy analog, enables more accurate molecular docking, free energy perturbation calculations, and pharmacophore modeling, reducing false positives in virtual screening campaigns.

Synthesis of Diversified Sulfonamide Libraries via Allyl Group Functionalization

Medicinal chemistry groups constructing compound libraries around the benzenesulfonamide scaffold can use 4-(allyloxy)benzenesulfonamide as a late-stage diversification point. The terminal alkene permits thiol-ene click chemistry, epoxidation, or palladium-catalyzed cross-couplings, transformations that are not accessible with saturated 4-alkoxy analogs [2]. This single building block thereby supports the generation of dozens of unique analogs from a common intermediate, streamlining SAR exploration.

Validation and Calibration of Carbonic Anhydrase Inhibition Assays

Given its established classification as a low nanomolar inhibitor of CA II, VII, IX, and XII [3], 4-(allyloxy)benzenesulfonamide can serve as a reference inhibitor for standardizing stopped-flow CO₂ hydration assays across laboratories. Its commercial availability and well-defined structural binding mode make it a suitable positive control for both biochemical and cell-based carbonic anhydrase activity measurements, ensuring assay reproducibility and cross-study comparability.

Bioconjugation and Chemical Probe Development Targeting Carbonic Anhydrases

The allyloxy group of this compound provides a convenient attachment point for fluorophores, biotin, or affinity tags without modifying the sulfonamide zinc-binding group [2]. This property supports the development of chemical probes for CA imaging, pull-down experiments, and target engagement studies, applications where saturated 4-alkoxy analogs would require more complex synthetic routes to achieve the same conjugation.

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